molecular formula C4H4BrNO B12825315 3-Bromo-1H-pyrrol-2-ol

3-Bromo-1H-pyrrol-2-ol

Cat. No.: B12825315
M. Wt: 161.98 g/mol
InChI Key: GYFFSLBYIIAISE-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrol-2-ol is a heterocyclic organic compound that features a bromine atom attached to the third position of a pyrrole ring, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrol-2-ol typically involves the bromination of 1H-pyrrol-2-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrol-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 3-substituted pyrrol-2-ol derivatives.

    Oxidation: Formation of 3-bromo-1H-pyrrol-2-one.

    Reduction: Formation of 1H-pyrrol-2-ol or 3-bromo-1H-pyrrole.

Scientific Research Applications

3-Bromo-1H-pyrrol-2-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antiviral, anticancer, and antimicrobial agents.

    Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes for catalysis.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrrol-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrol-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Chloro-1H-pyrrol-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    3-Iodo-1H-pyrrol-2-ol:

Uniqueness

3-Bromo-1H-pyrrol-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C4H4BrNO

Molecular Weight

161.98 g/mol

IUPAC Name

3-bromo-1H-pyrrol-2-ol

InChI

InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H

InChI Key

GYFFSLBYIIAISE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1Br)O

Origin of Product

United States

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